
1,2-Dimethylpyridinium iodide
Overview
Description
Preparation Methods
1,2-Dimethylpyridinium iodide can be synthesized through the reaction of 1,2-dimethylpyridine with hydroiodic acid under alkaline conditions . The reaction typically involves heating the mixture to facilitate the formation of the iodide salt. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Cycloaddition Reactions via Pyridinium Ylides
1,2-Dimethylpyridinium iodide can undergo deprotonation under basic conditions to form pyridinium ylides, which participate in [3+2] cycloadditions with alkynes. This reactivity is critical for synthesizing indolizine derivatives.
Key Findings:
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Ylide Formation : Deprotonation of the methyl group adjacent to the pyridinium nitrogen generates a resonance-stabilized ylide. Electron-donating substituents (e.g., methyl groups) reduce ylide stability compared to electron-withdrawing groups (e.g., CN, COCH₃), lowering reaction efficiency .
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Reaction with Alkynes : The ylide reacts with alkynes to form indolizines. For example, in methanol with a catalytic base, cycloaddition yields substituted indolizines (e.g., 7-cyanoindolizine) .
Table 1: Substituent Effects on Cycloaddition Yields
Nucleophilic Substitution
The iodide counterion facilitates anion-exchange reactions, while the pyridinium cation can act as an electrophile in alkylation processes.
Reaction Pathways:
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Anion Metathesis : Iodide can be replaced by other halides (e.g., Cl⁻, Br⁻) via metathesis with silver salts.
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Methyl Transfer : The methyl group on the pyridinium nitrogen may transfer to nucleophiles (e.g., amines, thiols) under specific conditions, though steric hindrance from the adjacent methyl group limits efficiency.
Mechanistic Insights
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Cycloaddition Mechanism :
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Steric Effects : The 1,2-dimethyl configuration hinders ylide formation compared to monosubstituted analogs, necessitating harsher conditions .
Challenges and Limitations
Scientific Research Applications
1,2-Dimethylpyridinium iodide has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis reactions.
Material Science:
Chemical Transformations: It is studied for its transformations under various conditions, providing insights into reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 1,2-Dimethylpyridinium iodide involves its ability to undergo demethylation and recyclization in the presence of cyclic amines . This process can lead to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved include the interaction with nucleophiles and the subsequent chemical transformations .
Comparison with Similar Compounds
1,2-Dimethylpyridinium iodide can be compared with other similar compounds such as:
3-Bromo-1-Ethylpyridinium Iodide: This compound also forms complexes with antimony and has similar applications in material science.
1,4-Dimethylpyridinium Iodide: This compound is used in the synthesis of fluorescent probes for imaging in live cells.
The uniqueness of this compound lies in its specific reactivity and applications in catalysis and material science .
Biological Activity
1,2-Dimethylpyridinium iodide (DMPI) is a quaternary ammonium compound that exhibits a range of biological activities. Its structure allows it to interact with biological membranes and proteins, leading to various pharmacological effects. This article reviews the biological activity of DMPI, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a pyridine ring substituted with two methyl groups and an iodide ion. The presence of the positively charged nitrogen atom contributes to its cationic nature, which is crucial for its interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of DMPI can be attributed to several mechanisms:
- Membrane Disruption : As a cationic surfactant, DMPI can disrupt lipid bilayers, leading to increased permeability of cell membranes. This property is particularly relevant in its antimicrobial activity, where it can compromise the integrity of bacterial membranes .
- Protein Denaturation : DMPI has been shown to denature proteins by precipitating them through interactions with their charged residues. This mechanism is linked to its cytotoxic effects on various cell types .
- Histamine Release : Studies indicate that DMPI can influence histamine release from mast cells, potentially leading to inflammatory responses. The effect appears dose-dependent, highlighting the importance of concentration in determining its biological effects .
Toxicity Profile
The toxicity of DMPI has been evaluated in various studies:
- Acute Toxicity : Research indicates that DMPI exhibits significant acute toxicity in animal models. The LD50 values vary depending on the route of administration, with intraperitoneal (i.p.) and intravenous (i.v.) routes showing much lower LD50 values compared to oral administration .
- Chronic Effects : Chronic exposure to quaternary ammonium compounds like DMPI may lead to goiter and alterations in thyroid function due to iodine overload. This aspect underscores the need for careful dosing in therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of DMPI:
- Antimicrobial Activity : A study demonstrated that DMPI exhibits potent antimicrobial effects against various gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial membranes was identified as a key mechanism .
- Neurotoxicity Studies : In neurotoxicological assessments, DMPI was found to induce transient paralysis in animal models, suggesting potential implications for neuromuscular function. This effect was reversible but raised concerns regarding its use in therapeutic contexts involving the nervous system .
- Cellular Assays : In cellular assays assessing cytotoxicity, DMPI showed significant cell death at concentrations above 10 μM in cultured human cells. The mechanism was attributed to membrane disruption and protein denaturation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,2-Dimethylpyridinium iodide while minimizing O-alkylation byproducts?
- Methodological Answer : To avoid undesired O-alkylation products, use methyl iodide in a controlled, stepwise alkylation process. Employ polar aprotic solvents (e.g., DMF) under inert conditions and monitor reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography using solvents like methanol/ethyl acetate can isolate the target compound. Adjusting stoichiometry and reaction temperature (e.g., 40–60°C) also improves selectivity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm methyl group positions and pyridinium ring substitution. DMSO-d₆ is a suitable solvent due to the compound’s ionic nature .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction resolves bond lengths and angles, critical for verifying regioselectivity in alkylation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and iodide counterion presence .
Q. What experimental details are critical to ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction parameters rigorously:
- Stoichiometry : Exact molar ratios of starting materials (e.g., pyridine derivative to methyl iodide).
- Solvent System : Use anhydrous solvents to prevent hydrolysis.
- Purification : Specify recrystallization solvents (e.g., methanol/ether mixtures) and column chromatography conditions.
- Purity Assessment : Report melting points and HPLC retention times .
Advanced Research Questions
Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations predict charge distribution, frontier molecular orbitals, and electrostatic potential surfaces. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets. Compare computed H NMR shifts with experimental data to validate structural models .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Purity Verification : Ensure crystals are free of solvent or salt impurities via elemental analysis.
- Data Validation : Cross-check SHELXL refinement parameters (R-factors, residual density) with literature.
- Comparative Analysis : Use Cambridge Structural Database (CSD) entries to benchmark bond lengths and angles .
Q. How can this compound be utilized in designing luminescent coordination complexes?
- Methodological Answer : Coordinate the pyridinium ligand with transition metals (e.g., Cu(I)) to form dinuclear complexes. Study photophysical properties via UV-vis absorption and emission spectroscopy. Tailor ligand substituents (e.g., electron-donating groups) to modulate emission wavelengths and quantum yields .
Q. What role does this compound play in phase-transfer catalysis (PTC) mechanisms?
- Methodological Answer : As a quaternary ammonium salt, it facilitates anion transfer between immiscible phases. Investigate its efficacy in biphasic reactions (e.g., nucleophilic substitutions) by varying counterions (e.g., iodide vs. bromide) and measuring reaction kinetics under different pH conditions .
Q. How do structural modifications of this compound impact its stability under thermal or oxidative stress?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Use cyclic voltammetry to study redox stability. Introduce substituents (e.g., electron-withdrawing groups) to enhance oxidative resistance and correlate findings with Hammett parameters .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound derivatives?
- Methodological Answer :
- Solvent Effects : Note solvent-induced shifts (e.g., D₂O vs. DMSO-d₆).
- pH Dependence : Ionic forms may alter proton environments; maintain consistent pH.
- Referencing : Use internal standards (e.g., TMS) and cross-validate with published data .
Q. What analytical approaches validate the purity of this compound in interdisciplinary studies?
Properties
IUPAC Name |
1,2-dimethylpyridin-1-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.HI/c1-7-5-3-4-6-8(7)2;/h3-6H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNULCUYNXDDQCB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007401 | |
Record name | 1,2-Dimethylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-73-1 | |
Record name | Pyridinium, 1,2-dimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Picolinium, 1-methyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethylpyridinium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dimethylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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